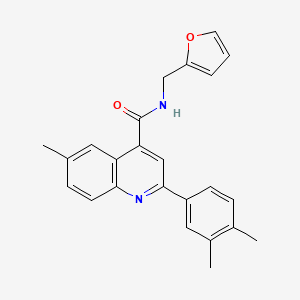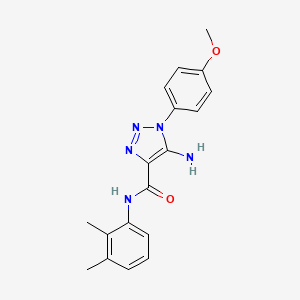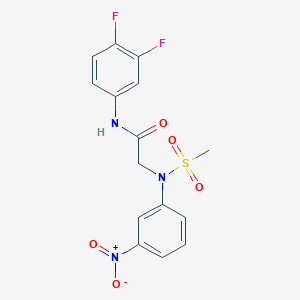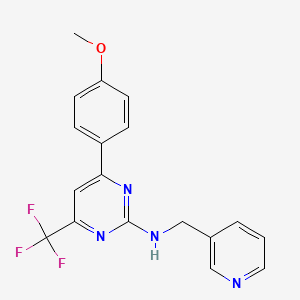![molecular formula C22H33Cl2N3O B4658469 N-(4-tert-butylcyclohexyl)-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4658469.png)
N-(4-tert-butylcyclohexyl)-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide
Descripción general
Descripción
N-(4-tert-butylcyclohexyl)-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease (COPD).
Mecanismo De Acción
N-(4-tert-butylcyclohexyl)-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide 73-6691 exerts its therapeutic effects by selectively inhibiting sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to increased levels of cGMP, which in turn activates protein kinase G (PKG) and downstream signaling pathways that promote vasodilation, anti-inflammatory effects, and anti-proliferative effects.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to have several biochemical and physiological effects. It promotes vasodilation by relaxing smooth muscle cells in blood vessels, leading to increased blood flow and reduced vascular resistance. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines, and inhibiting the activation of immune cells such as macrophages and T cells. In addition, it has anti-proliferative effects by inhibiting the growth and proliferation of smooth muscle cells and fibroblasts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-tert-butylcyclohexyl)-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide 73-6691 has several advantages for use in lab experiments. It is a highly selective inhibitor of sGC, which allows for precise modulation of cGMP signaling pathways. It also has good pharmacokinetic properties and can be administered orally or intravenously. However, one limitation is that it may have off-target effects on other enzymes or receptors, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N-(4-tert-butylcyclohexyl)-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide 73-6691. One area of interest is the potential use of sGC inhibitors in the treatment of other diseases, such as renal and hepatic fibrosis, stroke, and cancer. Another area of interest is the development of more potent and selective sGC inhibitors with improved pharmacokinetic properties. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of sGC inhibitors, which could lead to the identification of novel therapeutic targets.
Aplicaciones Científicas De Investigación
N-(4-tert-butylcyclohexyl)-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve pulmonary hemodynamics and exercise capacity in patients with pulmonary hypertension. In addition, it has been shown to improve cardiac function and reduce mortality in patients with heart failure. This compound 73-6691 has also been studied for its potential use in the treatment of COPD, where it has been shown to improve lung function and reduce inflammation.
Propiedades
IUPAC Name |
N-(4-tert-butylcyclohexyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33Cl2N3O/c1-22(2,3)16-4-6-17(7-5-16)25-21(28)15-26-10-12-27(13-11-26)18-8-9-19(23)20(24)14-18/h8-9,14,16-17H,4-7,10-13,15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAPSDSRHRAIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-bromophenyl){[2-(2-propyn-1-yloxy)-1-naphthyl]methyl}amine](/img/structure/B4658393.png)
![5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4658399.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4658400.png)
![N-isopropyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4658418.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4658455.png)


![3,4-diethoxy-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4658475.png)
![3-bromo-N-(2-(2-furyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4658479.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-(2-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4658484.png)

![2-(2-furylmethyl)-6-(2-pyridinyl)-2,3,4,6-tetrahydro-1H-[1,3,5]triazino[1',2':3,4][1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4658496.png)